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Compound of Interest

Compound Name: 3-Methoxyoxan-4-amine

Cat. No.: B2635802 Get Quote

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for

3-Methoxyoxan-4-amine, a saturated heterocyclic compound with potential applications in

medicinal chemistry and materials science. In the absence of publicly available experimental

spectra, this document leverages predictive methodologies based on established spectroscopic

principles to offer a detailed characterization of its nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) profiles. This guide is intended for researchers, scientists,

and drug development professionals who require a foundational understanding of the

spectroscopic properties of this molecule for its identification, characterization, and further

investigation.

Introduction: The Structural Elucidation Challenge
3-Methoxyoxan-4-amine (C₆H₁₃NO₂) is a substituted tetrahydropyran ring, featuring a

methoxy group at the 3-position and an amine group at the 4-position. The precise and

unambiguous confirmation of its molecular structure is a prerequisite for any meaningful

scientific study. Spectroscopic techniques are the cornerstone of such structural elucidation,

providing a detailed fingerprint of the molecule's atomic arrangement and functional groups.

This guide addresses the current gap in experimental data by providing a robust, predicted

spectroscopic profile. The subsequent sections will delve into the theoretical underpinnings of

the expected NMR, IR, and MS data, offering insights into the causal relationships between the

molecular structure and its spectral output. This approach not only provides a valuable
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reference for the future acquisition of experimental data but also serves as a pedagogical tool

for understanding the application of spectroscopic principles to novel chemical entities.

Predicted Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio

(m/z) of ions. The predicted mass spectrum of 3-Methoxyoxan-4-amine provides crucial

information about its molecular weight and potential fragmentation patterns, aiding in its

identification.

Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)
A standard approach for obtaining the mass spectrum of a small molecule like 3-
Methoxyoxan-4-amine would involve the following steps:

Sample Introduction: The sample is introduced into the mass spectrometer, typically via

direct infusion or after separation by gas chromatography (GC).

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in

the ion source, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer), which separates them based on their m/z ratio.

Detection: The separated ions are detected, and their abundance is recorded to generate a

mass spectrum.

Predicted Mass Spectrum Data
The predicted mass spectral data for 3-Methoxyoxan-4-amine, based on its molecular formula

C₆H₁₃NO₂, is summarized in the table below. The monoisotopic mass of the molecule is

131.0946 g/mol .
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Adduct/Fragment Predicted m/z

[M+H]⁺ 132.1020

[M+Na]⁺ 154.0839

[M]⁺˙ 131.0946

[M-H]⁻ 130.0871

[M+HCOO]⁻ 176.0928

Table 1: Predicted m/z values for various adducts and the molecular ion of 3-Methoxyoxan-4-
amine. Data is based on predictions from publicly available chemical databases.[1]

Interpretation of the Predicted Mass Spectrum
The molecular ion peak ([M]⁺˙) is expected at an m/z of approximately 131. This peak,

corresponding to the intact molecule with one electron removed, is a key indicator of the

compound's molecular weight.

Fragmentation Pathways: The molecular ion of 3-Methoxyoxan-4-amine is expected to

undergo characteristic fragmentation, providing further structural information. Common

fragmentation patterns for ethers and amines include alpha-cleavage. For instance, cleavage

of the C-C bond adjacent to the nitrogen atom or the oxygen atom would lead to the formation

of stable carbocations.

Predicted Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational frequencies of chemical bonds within a molecule.

The predicted IR spectrum of 3-Methoxyoxan-4-amine will exhibit characteristic absorption

bands corresponding to its primary amine and ether functional groups, as well as the alkane

backbone.

Experimental Protocol: Attenuated Total Reflectance
(ATR) FT-IR Spectroscopy
A common and convenient method for obtaining an IR spectrum is as follows:
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Sample Preparation: A small amount of the liquid or solid sample is placed directly on the

ATR crystal (e.g., diamond or germanium).

Data Acquisition: An infrared beam is passed through the ATR crystal, where it interacts with

the sample at the surface. The attenuated beam is then directed to a detector.

Spectrum Generation: The instrument's software performs a Fourier transform on the

interferogram to generate the infrared spectrum, which is a plot of absorbance or

transmittance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands
Wavenumber
Range (cm⁻¹)

Vibration Type Functional Group Intensity

3400-3250 N-H Stretch Primary Amine Medium

2960-2850 C-H Stretch Alkane Strong

1650-1580 N-H Bend (Scissoring) Primary Amine Medium

1470-1430 C-H Bend Alkane Medium

1250-1020 C-N Stretch Aliphatic Amine Medium

1150-1085
C-O-C Stretch

(Asymmetric)
Ether Strong

910-665 N-H Wag Primary Amine Broad

Table 2: Predicted characteristic infrared absorption bands for 3-Methoxyoxan-4-amine. The

wavenumber ranges are based on established correlations for organic functional groups.[2]

Interpretation of the Predicted IR Spectrum
The presence of a primary amine (-NH₂) group is expected to be confirmed by a pair of

medium-intensity peaks in the 3400-3250 cm⁻¹ region, corresponding to the symmetric and

asymmetric N-H stretching vibrations.[2] A bending vibration for the N-H bond should also be

observable in the 1650-1580 cm⁻¹ range.[2]
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The ether linkage (C-O-C) will be evident from a strong, characteristic C-O stretching band,

typically in the 1150-1085 cm⁻¹ region.[2] The aliphatic nature of the molecule will be

represented by strong C-H stretching absorptions just below 3000 cm⁻¹ and C-H bending

vibrations around 1450 cm⁻¹.

Predicted Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of

organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of 3-Methoxyoxan-4-
amine provide a wealth of information about the connectivity and chemical environment of

each atom.

Experimental Protocol: NMR Spectroscopy
A standard NMR experiment would be conducted as follows:

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, or

DMSO-d₆) to avoid solvent interference in the ¹H NMR spectrum.

Data Acquisition: The sample is placed in a strong, uniform magnetic field within the NMR

spectrometer. A radiofrequency pulse is applied, and the resulting signal (Free Induction

Decay or FID) is detected.

Spectrum Generation: The FID is Fourier transformed to produce the NMR spectrum, which

plots signal intensity against chemical shift (in parts per million, ppm).

Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 3-Methoxyoxan-4-amine is expected to show distinct

signals for the protons in different chemical environments. The predicted chemical shifts,

multiplicities, and coupling constants are summarized below.
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Proton Assignment
Predicted Chemical
Shift (ppm)

Multiplicity Integration

H-2 (axial) ~3.8 dd 1H

H-2 (equatorial) ~3.4 dd 1H

H-3 ~3.2 m 1H

H-4 ~2.8 m 1H

H-5 (axial) ~1.5 m 1H

H-5 (equatorial) ~1.9 m 1H

H-6 (axial) ~3.9 dd 1H

H-6 (equatorial) ~3.5 dd 1H

-OCH₃ ~3.3 s 3H

-NH₂ ~1.6 (broad) s 2H

Table 3: Predicted ¹H NMR data for 3-Methoxyoxan-4-amine. Chemical shifts are estimates

based on typical values for similar structural motifs. Multiplicities are abbreviated as s (singlet),

d (doublet), t (triplet), q (quartet), m (multiplet), and dd (doublet of doublets).

Interpretation of the Predicted ¹H NMR Spectrum
The methoxy group (-OCH₃) protons are expected to appear as a sharp singlet at

approximately 3.3 ppm, integrating to three protons. The amine protons (-NH₂) will likely appear

as a broad singlet around 1.6 ppm, and its chemical shift can be highly dependent on the

solvent and concentration. This peak would disappear upon the addition of D₂O due to proton

exchange.

The protons on the tetrahydropyran ring will exhibit more complex splitting patterns due to

geminal and vicinal coupling. The protons on carbons adjacent to the oxygen atom (C-2 and C-

6) will be the most downfield-shifted due to the deshielding effect of the oxygen. The protons on

C-3 and C-4, being adjacent to the methoxy and amine groups respectively, will also be shifted

downfield compared to the C-5 protons. The axial and equatorial protons on the same carbon

are diastereotopic and will have different chemical shifts and coupling constants.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b2635802?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2635802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum of 3-Methoxyoxan-4-amine will show six distinct signals,

one for each unique carbon atom.

Carbon Assignment Predicted Chemical Shift (ppm)

C-2 ~68

C-3 ~78

C-4 ~52

C-5 ~30

C-6 ~65

-OCH₃ ~56

Table 4: Predicted ¹³C NMR chemical shifts for 3-Methoxyoxan-4-amine.

Interpretation of the Predicted ¹³C NMR Spectrum
The carbons directly bonded to oxygen (C-2, C-3, and C-6) are expected to have the largest

chemical shifts, appearing in the downfield region of the spectrum. The carbon of the methoxy

group (-OCH₃) will also be in this region. The carbon bearing the amine group (C-4) will be

shifted downfield compared to a simple alkane but less so than the oxygen-bearing carbons.

The C-5 carbon, being the most shielded, will appear at the most upfield position.

Visualizations
To aid in the interpretation of the spectroscopic data, the following diagrams illustrate the

molecular structure of 3-Methoxyoxan-4-amine and a conceptual workflow for its

spectroscopic characterization.

Figure 1: 2D structure of 3-Methoxyoxan-4-amine.
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Figure 2: Workflow for the spectroscopic characterization of 3-Methoxyoxan-4-amine.

Conclusion
This technical guide has presented a comprehensive overview of the predicted spectroscopic

data for 3-Methoxyoxan-4-amine. By leveraging established principles of mass spectrometry,

infrared spectroscopy, and nuclear magnetic resonance spectroscopy, we have constructed a

detailed and informative profile of this molecule. The predicted data, including m/z values,

characteristic IR absorption bands, and ¹H and ¹³C NMR chemical shifts, provide a robust

framework for the identification and structural elucidation of 3-Methoxyoxan-4-amine. This

guide serves as a valuable resource for researchers and scientists, enabling them to anticipate

the spectroscopic features of this compound and to confidently interpret future experimental

data. The self-validating nature of combining these orthogonal spectroscopic techniques

provides a high degree of confidence in the predicted structural features, paving the way for the

further exploration of the chemical and biological properties of 3-Methoxyoxan-4-amine.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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